Cas no 3374-22-9 (2-Amino-3-mercaptopropanoic acid)
2-Amino-3-mercaptopropanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-3-mercaptopropanoic acid
- DL-2-Amino-3-mercaptopropionic acid
- (+/-)-2-AMINO-3-MERCAPTOPROPIONIC ACID
- 2-Amino-3-mercaptopropionic acid
- 2-amino-3-sulfanylpropanoic acid
- Cysteine
- DL-Cysteine
- 2-amino-3-sulfopropionic acid
- EINECS 222-160-2
- H-DL-Cys-OH
- DL-Cysteine,96%
-
- MDL: MFCD00064552
- Inchi: 1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)
- InChI Key: XUJNEKJLAYXESH-UHFFFAOYSA-N
- SMILES: SCC(C(=O)[O-])[NH3+]
Computed Properties
- Exact Mass: 121.02000
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 7
- Rotatable Bond Count: 2
- Complexity: 75.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Color/Form: Not determined
- Density: 1.197 (estimate)
- Melting Point: 225 °C (dec.) (lit.)
- Boiling Point: 293.9℃/760mmHg
- Refractive Index: 1.5130 (estimate)
- Water Partition Coefficient: Soluble in water (partly), 1 N HCl (25 mg/ml), ethanol, and acetic acid. Insoluble in acetone.
- Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents,
- PSA: 102.12000
- LogP: 0.02840
- Sensitiveness: Sensitive to light
- Solubility: Not determined
2-Amino-3-mercaptopropanoic acid Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280-P301+P312+P330-P303+P361+P353-P304+P340+P310-P305+P351+P338
- Hazardous Material transportation number:UN 2923 6.1(8) / PGIII
- WGK Germany:3
- Hazard Category Code: 11-22-35
- Safety Instruction: S26; S36/37/39
- FLUKA BRAND F CODES:8-10-23
- RTECS:HA1595000
-
Hazardous Material Identification:
- Risk Phrases:R20/21/22
2-Amino-3-mercaptopropanoic acid Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-Amino-3-mercaptopropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0682679551- 5g |
2-Amino-3-mercaptopropanoic acid |
3374-22-9 | 97% | 5g |
¥ 54.1 | 2021-05-18 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0682679543- 25g |
2-Amino-3-mercaptopropanoic acid |
3374-22-9 | 97% | 25g |
¥ 197.6 | 2021-05-18 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0682679535- 100g |
2-Amino-3-mercaptopropanoic acid |
3374-22-9 | 97% | 100g |
¥ 741.2 | 2021-05-18 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BC3241-100g |
2-Amino-3-mercaptopropanoic acid |
3374-22-9 | ≥98% | 100g |
¥580元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BC3241-25g |
2-Amino-3-mercaptopropanoic acid |
3374-22-9 | ≥98% | 25g |
¥180元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BC3241-5g |
2-Amino-3-mercaptopropanoic acid |
3374-22-9 | ≥98% | 5g |
¥55元 | 2023-09-15 | |
| Apollo Scientific | OR480429-5g |
2-Amino-3-sulfanyl-propanoic acid hydrochloride |
3374-22-9 | 95 | 5g |
£63.00 | 2025-02-20 | |
| Apollo Scientific | OR480429-25g |
2-Amino-3-sulfanyl-propanoic acid hydrochloride |
3374-22-9 | 95 | 25g |
£216.00 | 2025-02-20 | |
| Apollo Scientific | OR480429-100g |
2-Amino-3-sulfanyl-propanoic acid hydrochloride |
3374-22-9 | 95% | 100g |
£115.00 | 2023-09-02 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019711-100g |
2-Amino-3-mercaptopropanoic acid |
3374-22-9 | 97% | 100g |
¥612 | 2023-09-09 |
2-Amino-3-mercaptopropanoic acid Suppliers
2-Amino-3-mercaptopropanoic acid Related Literature
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
Additional information on 2-Amino-3-mercaptopropanoic acid
Introduction to 2-Amino-3-mercaptopropanoic acid (CAS No. 3374-22-9)
2-Amino-3-mercaptopropanoic acid, with the chemical formula C₃H₇NO₂S, is a versatile compound that has garnered significant attention in the field of biochemistry and pharmaceutical research due to its unique structural and functional properties. This sulfhydryl-containing amino acid derivative is widely recognized for its role in various biochemical pathways and its potential applications in drug development and therapeutic interventions.
The compound is characterized by the presence of both amino (–NH₂) and thiol (–SH) functional groups, which make it highly reactive and capable of participating in a wide range of chemical reactions. These reactive sites enable 2-amino-3-mercaptopropanoic acid to act as a valuable intermediate in the synthesis of more complex molecules, including peptides, proteins, and other bioactive compounds.
In recent years, 2-amino-3-mercaptopropanoic acid has been extensively studied for its potential applications in medicinal chemistry. Its ability to form stable disulfide bonds makes it particularly useful in the stabilization of protein structures, which has implications for the development of enzyme inhibitors and other therapeutic agents. Additionally, its thiol group can participate in redox reactions, making it a candidate for applications in antioxidant therapies.
One of the most promising areas of research involving 2-amino-3-mercaptopropanoic acid is its use as a precursor in the synthesis of novel antimicrobial agents. The increasing prevalence of antibiotic-resistant bacteria has driven research into alternative therapeutic strategies, and compounds derived from natural amino acids like 2-amino-3-mercaptopropanoic acid offer a promising avenue for developing new antibiotics. Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against a variety of bacterial strains, including those that are resistant to conventional antibiotics.
Furthermore, 2-amino-3-mercaptopropanoic acid has been explored for its potential role in neuroprotective therapies. Research indicates that this compound can cross the blood-brain barrier and may help protect neurons from oxidative stress and other neurodegenerative processes. Its ability to scavenge free radicals and reduce oxidative damage makes it a compelling candidate for treatments targeting neurodegenerative diseases such as Alzheimer's and Parkinson's.
The pharmaceutical industry has also shown interest in 2-amino-3-mercaptopropanoic acid due to its potential as a chelating agent. Metal chelation therapy is a well-established approach for treating metal poisoning, and compounds that can bind to heavy metals like lead, mercury, and cadmium are highly valuable. The thiol group in 2-amino-3-mercaptopropanoic acid allows it to form stable complexes with these metals, facilitating their removal from the body.
In addition to its pharmaceutical applications, 2-amino-3-mercaptopropanoic acid has found utility in industrial processes. Its reactivity makes it a valuable component in the synthesis of specialty chemicals and polymers. For instance, it can be used to modify surfaces with thiol groups, enhancing adhesion properties or creating functionalized materials for biosensors.
The synthesis of 2-amino-3-mercaptopropanoic acid typically involves the reaction of acrylic acid derivatives with sulfur-containing reagents under controlled conditions. Advances in synthetic methodologies have improved the efficiency and scalability of production, making this compound more accessible for research and commercial applications.
Recent studies have also highlighted the role of 2-amino-3-mercaptopropanoic acid in biocatalysis. Its ability to participate in enzymatic reactions makes it a useful substrate for developing biocatalytic systems that can be employed in green chemistry initiatives. By leveraging natural catalysts alongside compounds like 2-amino-3-mercaptopropanoic acid, researchers aim to develop more sustainable chemical processes that minimize waste and reduce environmental impact.
The future prospects for 2-amino-3-mercaptopropanoic acid are promising, with ongoing research exploring new synthetic routes and expanding its range of applications. As our understanding of its biochemical properties continues to grow, it is likely that this compound will play an increasingly important role in both academic research and industrial applications.
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